physicochemical properties of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
physicochemical properties of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid emerges as a molecule of significant interest, embodying the convergence of three critical pharmacophoric elements: a stable pyrazole core, a metabolic- and affinity-enhancing trifluoromethyl group, and a versatile boronic acid moiety. Pyrazole derivatives are celebrated for their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The trifluoromethyl group is frequently employed to improve metabolic stability, lipophilicity, and binding affinity. Boronic acids, recognized for their unique ability to form reversible covalent bonds with diols—such as those found in the active sites of serine proteases or on cell surface saccharides—have led to the development of successful therapeutics, including the proteasome inhibitor Bortezomib.[3][4]
This technical guide provides a comprehensive analysis of the core . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the causality behind its properties, detailed experimental protocols for its characterization, and a discussion of how these properties influence its potential applications in pharmaceutical research.
Molecular Structure and Core Properties
The unique characteristics of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid are fundamentally derived from its molecular architecture. The structure features a 1,2-diazole (pyrazole) ring substituted at key positions to modulate its electronic and steric profile.
-
Pyrazole Ring: A five-membered aromatic heterocycle that provides a rigid and chemically stable scaffold.[5]
-
Ethyl Group (N2): This alkyl substituent enhances lipophilicity, potentially influencing membrane permeability and solubility in non-polar environments.
-
Trifluoromethyl Group (C5): A potent electron-withdrawing group that significantly impacts the molecule's acidity (pKa) and can enhance binding interactions through non-classical hydrogen bonds.[6]
-
Boronic Acid Group (C3): The key functional group responsible for its Lewis acidity and its ability to interact with biological nucleophiles.[7]
A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 1346665-27-7 | [8][9] |
| Molecular Formula | C₆H₈BF₃N₂O₂ | [8] |
| Molecular Weight | 207.95 g/mol | [8] |
| Appearance | White to off-white solid (predicted) | [10] |
| Purity | >98% (typical for commercial samples) | [11] |
Acidity and Ionization Profile (pKa)
The boronic acid moiety does not act as a Brønsted-Lowry acid (proton donor) but as a Lewis acid, accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium is the primary determinant of its charge state in aqueous solution and is crucial for its biological activity and solubility.
The pKa of a boronic acid is highly sensitive to the electronic nature of its substituents.[7] For 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid, the strongly electron-withdrawing trifluoromethyl group is expected to significantly lower the pKa compared to unsubstituted arylboronic acids (which typically have pKa values of 8-10). This increased acidity enhances its ability to form stable complexes with diols at physiological pH.[6][7] For example, the pKa of 5-Trifluoromethyl-2-formylphenylboronic acid was found to be 5.67, demonstrating the profound acidifying effect of the CF₃ group.[6]
Caption: Lewis acid equilibrium of boronic acid in an aqueous solution.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa of the target compound. The principle involves titrating a solution of the boronic acid with a strong base and monitoring the pH change.
Rationale: Potentiometric titration is a direct and reliable method that measures the change in potential (related to pH) upon addition of a titrant, allowing for precise determination of the equivalence point and, consequently, the pKa.[12]
-
Preparation:
-
Prepare a 0.01 M solution of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid in deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will be affected and must be noted.
-
Standardize a 0.1 M solution of NaOH.
-
Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Place 50 mL of the boronic acid solution in a jacketed beaker maintained at 25 °C.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Add the standardized NaOH solution in small increments (e.g., 0.05 mL) using an autotitrator or a precision burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point from the first derivative of the curve.
-
The pH at the half-equivalence point corresponds to the pKa of the boronic acid.[12]
-
Solubility Profile
The solubility of boronic acids is a complex property, often hampered by the formation of less soluble, cyclic trimeric anhydrides known as boroxines, especially in non-aqueous solvents or upon heating.[12][13] The aqueous solubility is typically low for arylboronic acids but is highly dependent on pH. As the pH approaches and exceeds the pKa, the compound ionizes to the more soluble tetrahedral boronate form.
-
Aqueous Solubility: Expected to be low at acidic to neutral pH, increasing significantly at pH > pKa.
-
Organic Solubility: Likely soluble in polar organic solvents such as methanol, THF, and dichloromethane, which can disrupt the hydrogen bonding network of the solid.[10]
A significant challenge in the formulation of boronic acid-based drugs is their low aqueous solubility.[12] A common and effective strategy to overcome this is the addition of polyols, such as mannitol or sorbitol. These agents form cyclic boronate esters, which are often more soluble and can prevent the formation of boroxines.[12]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This is the gold-standard method for determining intrinsic solubility.
Rationale: This method ensures that a true equilibrium between the solid and the solution is reached, providing a thermodynamically accurate solubility value.
-
Sample Preparation:
-
Add an excess amount of solid 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand for a short period for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
Caption: Workflow for determining equilibrium solubility.
Stability and Handling
The stability of 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid is a key consideration for its storage, handling, and application.
-
Chemical Stability: The primary instability pathway for boronic acids is dehydration to form a boroxine. This process is reversible in the presence of water. The pyrazole ring itself is a robust aromatic system, generally stable to oxidation.[5][14]
-
Storage: To minimize dehydration and potential degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]
-
Handling: As with many boronic acids, this compound may be an irritant. Standard laboratory safety precautions, including gloves and eye protection, should be used.[15]
Implications for Drug Discovery and Development
The directly inform its potential as a therapeutic agent and guide its development pathway.
-
Target Engagement: The lowered pKa, a direct consequence of the trifluoromethyl group, means a significant fraction of the molecule will exist in the active tetrahedral boronate form at physiological pH (7.4). This is critical for forming reversible covalent bonds with serine, threonine, or cis-diol-containing residues in enzyme active sites.
-
Formulation: The predicted low aqueous solubility necessitates formulation strategies to ensure adequate bioavailability for in vivo studies. The use of co-solvents, cyclodextrins, or polyol complexing agents like mannitol should be explored early in development.[12]
-
Pharmacokinetics: The ethyl and trifluoromethyl groups enhance lipophilicity, which may improve cell permeability and tissue distribution. However, the overall pharmacokinetic profile will be a balance between its ability to cross membranes and its solubility. The pyrazole core is generally resistant to metabolic degradation, which could lead to a longer half-life.
Caption: Relationship between physicochemical properties and drug development.
References
- Pipzine Chemicals. (2026, January 22). 2-(trifluoromethyl pyridine-5-boronic acid. Retrieved from Pipzine Chemicals website. [Link not available]
-
Dziadek, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. Available at: [Link]
-
PubChem. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]
-
BoronPharm. 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid. Retrieved from BoronPharm website. Available at: [Link]
-
Sloan, J. B., & Stobaugh, J. F. (2004). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]
-
Devereaux, Z. J., et al. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(23), 5236. Available at: [Link]
-
Sharma, K., & Singh, P. K. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 16(8), 1083. Available at: [Link]
-
Domanska, U., & Pobudkowska, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4504. Available at: [Link]
-
Giallongo, S., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2914. Available at: [Link]
-
Chemsigma. 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid. Retrieved from Chemsigma website. Available at: [Link]
-
Al-Ostath, A. I. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 488-522. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. Molecules, 30(5), 1117. Available at: [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: [Link]
-
ResearchGate. In silico design of novel Pyrazole derivatives containing thiourea skeleton as anti-cancer agents. Retrieved from ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 2-Ethyl-5-(trifluoroMethyl)pyrazole-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Ethyl-5-(trifluoromethyl)pyrazole-3-boronic acid [1346665-27-7] | Chemsigma [chemsigma.com]
- 10. 2-(Trifluoromethyl)pyridine-5-boronic Acid Manufacturer & Supplier China | CAS 129113-48-6 | Purity, Price, SDS, Applications [pipzine-chem.com]
- 11. boronpharm.com [boronpharm.com]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijnrd.org [ijnrd.org]
- 15. (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]
